molecular formula C13H8BrNO B1315247 3-bromoacridin-9(10H)-one CAS No. 1140-92-7

3-bromoacridin-9(10H)-one

Cat. No.: B1315247
CAS No.: 1140-92-7
M. Wt: 274.11 g/mol
InChI Key: CFYAMZGPAYCDRX-UHFFFAOYSA-N
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Description

3-Bromoacridin-9(10H)-one is a brominated derivative of acridinone, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoacridin-9(10H)-one typically involves the bromination of acridin-9(10H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoacridin-9(10H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The acridinone moiety can undergo oxidation to form acridine derivatives or reduction to yield dihydroacridinone compounds.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted acridinones.

    Oxidation Products: Acridine derivatives.

    Reduction Products: Dihydroacridinone compounds.

Scientific Research Applications

3-Bromoacridin-9(10H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: Investigated for its role in studying DNA-protein interactions and as a fluorescent probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-bromoacridin-9(10H)-one, particularly in medicinal applications, involves intercalation into DNA strands. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    Acridin-9(10H)-one: The parent compound without the bromine substitution.

    3-Chloroacridin-9(10H)-one: A chlorinated derivative with similar properties but different reactivity.

    9-Aminoacridine: Another derivative with an amino group instead of bromine, known for its antiseptic properties.

Uniqueness: 3-Bromoacridin-9(10H)-one is unique due to its specific bromine substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and specific interactions with biological molecules.

Properties

IUPAC Name

3-bromo-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYAMZGPAYCDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487396
Record name 3-bromo-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140-92-7
Record name 3-bromo-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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